molecular formula C3H8F2N2 B13269309 3,3-Difluoropropane-1,2-diamine

3,3-Difluoropropane-1,2-diamine

Cat. No.: B13269309
M. Wt: 110.11 g/mol
InChI Key: GYYHXBZLSBGQGW-UHFFFAOYSA-N
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Description

3,3-Difluoropropane-1,2-diamine is an organic compound with the molecular formula C3H8F2N2 It is characterized by the presence of two fluorine atoms and two amine groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropropane-1,2-diamine typically involves multiple steps, including fluorination, amidation, and reduction. One common method starts with diethyl malonate, which undergoes fluorination using a reagent like Selectfluor to form 2,2-difluoro-diethyl-malonate. This intermediate is then amidated with ammonia to produce 2,2-difluoro-malonamide. Finally, reduction with boron hydride (BH3) yields the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropropane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the amine groups or the fluorinated carbon atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,3-Difluoropropane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Difluoropropane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, while the amine groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and processes.

Comparison with Similar Compounds

    1,3-Diaminopropane: Lacks fluorine atoms, resulting in different chemical and biological properties.

    2,2-Difluoropropane-1,3-diamine: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and applications.

    1,2-Diaminopropane: Another related compound with different substitution patterns.

Uniqueness: 3,3-Difluoropropane-1,2-diamine is unique due to the specific placement of fluorine atoms, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions .

Properties

IUPAC Name

3,3-difluoropropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8F2N2/c4-3(5)2(7)1-6/h2-3H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYHXBZLSBGQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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